molecular formula C21H26ClNO6 B4040733 N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid

N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid

Cat. No.: B4040733
M. Wt: 423.9 g/mol
InChI Key: UCSPKUCFZWVMCE-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine; oxalic acid is a complex organic compound that combines a benzyl group, a chloro-methylphenoxy group, and an ethoxy group with an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate ethylene oxide derivative under basic conditions to form 2-(4-chloro-3-methylphenoxy)ethanol.

    Etherification: The phenoxy intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyl ether.

    Amine Introduction: The final step involves the reaction of the benzyl ether with N-methylethanamine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chloro and methyl groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the phenoxy and benzyl groups allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[2-(4-chlorophenoxy)ethoxy]-N-methylethanamine
  • N-benzyl-2-[2-(4-methylphenoxy)ethoxy]-N-methylethanamine
  • N-benzyl-2-[2-(3-chloro-4-methylphenoxy)ethoxy]-N-methylethanamine

Uniqueness

Compared to similar compounds, N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for targeted applications.

Properties

IUPAC Name

N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2.C2H2O4/c1-16-14-18(8-9-19(16)20)23-13-12-22-11-10-21(2)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPKUCFZWVMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCN(C)CC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
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N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
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N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid

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